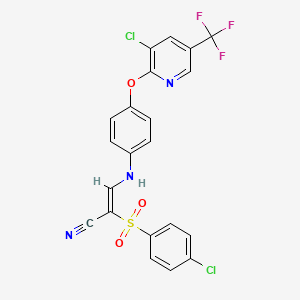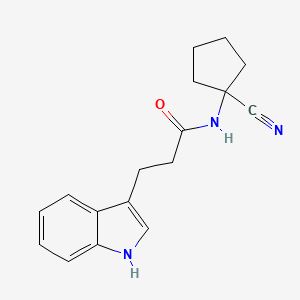
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide exerts its effects by binding to and activating the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, mood regulation, and appetite control. By activating these receptors, N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can modulate these processes and produce a variety of effects.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase appetite, and modulate mood and behavior. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a potent and selective agonist of the cannabinoid receptors, and has been extensively studied in animal models. Its advantages include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential for abuse and dependence, as well as its potential for side effects such as sedation and cognitive impairment.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide and other synthetic cannabinoids. These include further studies on their potential medical applications, as well as studies on their mechanisms of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of these compounds, particularly in human subjects. Overall, the potential medical applications of synthetic cannabinoids such as N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide are vast, and further research is needed to fully explore their potential.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of cyclopentanone with malononitrile, followed by the addition of indole-3-carboxaldehyde and propanoic acid. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDVPPICTYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

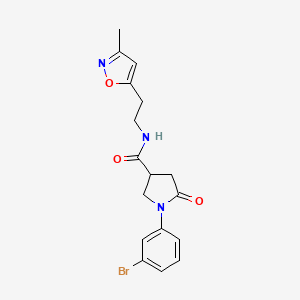

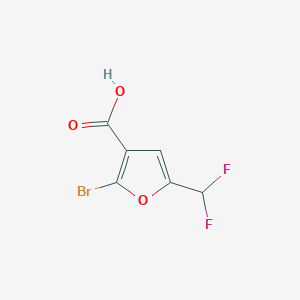
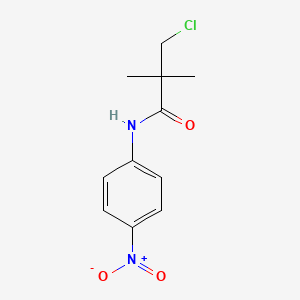

![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)
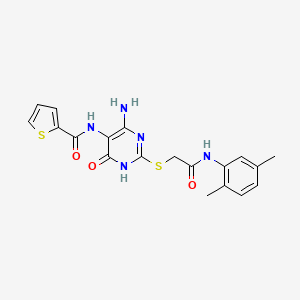
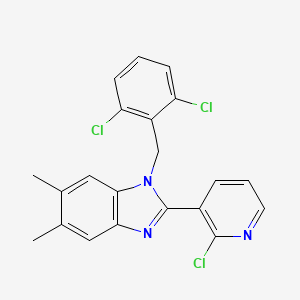

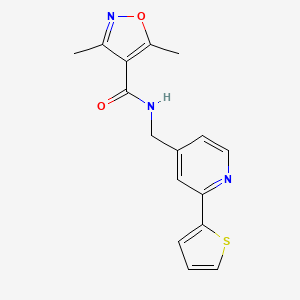
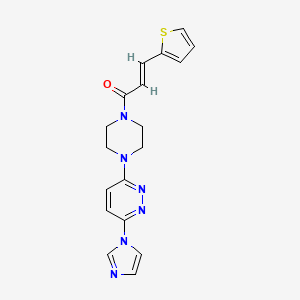
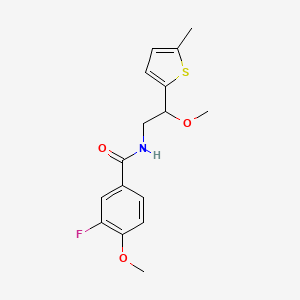
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)
